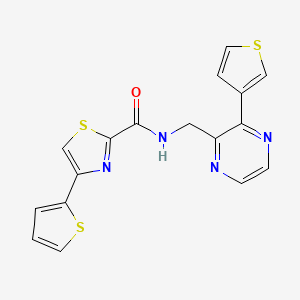
4-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12N4OS3 and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and pyrazole rings. The reaction pathways often utilize thiophene derivatives, which are known for their diverse biological properties. The detailed synthetic route can vary based on the specific substituents and conditions employed.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazoles have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells .
- A notable study reported that a related thiazole compound demonstrated an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation .
-
Antimicrobial Activity
- The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, thiazole derivatives have been tested against Escherichia coli and Staphylococcus aureus, exhibiting minimum inhibitory concentrations (MICs) as low as 0.17 mg/mL .
- Structure–activity relationship (SAR) studies suggest that specific substituents on the thiazole ring enhance antibacterial efficacy .
- Antioxidant Properties
Anticancer Activity Case Study
A recent investigation focused on the anticancer effects of a series of thiazole derivatives, including those similar to our compound. The study found that certain substitutions significantly increased cytotoxicity against various cancer cell lines. For example, compounds with electron-withdrawing groups at specific positions on the thiazole ring exhibited enhanced activity against HepG2 cells .
Antimicrobial Activity Case Study
In another study evaluating antimicrobial properties, several thiazole derivatives were synthesized and tested against clinical isolates of bacteria. The results indicated that compounds with thiophene substitutions had improved activity profiles compared to their non-thiophene counterparts, suggesting a synergistic effect in antimicrobial action .
Research Findings Summary
特性
IUPAC Name |
4-thiophen-2-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS3/c22-16(17-21-13(10-25-17)14-2-1-6-24-14)20-8-12-15(19-5-4-18-12)11-3-7-23-9-11/h1-7,9-10H,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXAOZALQDUPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














